N-benzyl-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
Description
Historical Development of Triazolopyrimidines in Medicinal Chemistry
Triazolopyrimidines first gained prominence in the 1970s as synthetic analogs of purine nucleobases, with early research focusing on their potential as antimetabolites. The discovery that 1,2,4-triazolo[1,5-a]pyrimidines could mimic adenosine's hydrogen-bonding patterns while resisting enzymatic degradation drove interest in their antiviral applications. By the 1990s, structural modifications such as sulfonyl linkages and thioether attachments expanded their therapeutic scope to include herbicidal agents like flumetsulam, demonstrating the scaffold's adaptability. Contemporary studies reveal at least eight isomeric triazolopyrimidine configurations, with the triazolo[4,5-d]pyrimidine system showing particular promise in P2Y12 receptor inhibition and antibacterial applications.
Evolution of Triazolo[4,5-d]Pyrimidine Research
The triazolo[4,5-d]pyrimidine core emerged as a privileged structure following ticagrelor's clinical success, which validated its ability to interact with purinergic receptors while maintaining metabolic stability. Key advancements include:
- Regiochemical Control : Development of copper-catalyzed azide-alkyne cycloadditions enabled precise N1-N2 bond formation critical for maintaining the [4,5-d] annulation pattern.
- Substitution Tolerance : Introduction of electron-withdrawing groups at C7 (e.g., thioethers) improved target binding affinity by 3-5 fold in platelet aggregation assays.
- Synthetic Scalability : Microwave-assisted methods reduced reaction times for triazolopyrimidine formation from 72 hours to <4 hours without compromising yield.
Significance of Thioether-Linked Acetamide Derivatives
Thioether-acetamide moieties bridge aromatic systems and hydrophilic pharmacophores, conferring three key advantages:
- Conformational Restriction : The thioether's 100° bond angle imposes torsional constraints that preorganize molecules for target binding, as evidenced by 2.1 Å resolution crystallography in CatS inhibitors.
- Metabolic Protection : Acetamide groups resist first-pass glucuronidation, extending plasma half-lives by 40-60% compared to ester analogs.
- Solubility Modulation : Thioether oxygen atoms increase aqueous solubility (logP reduction of 0.8-1.2 units) while maintaining membrane permeability.
Position of N-Benzyl-2-((3-(p-Tolyl)-3H-Triazolo[4,5-d]Pyrimidin-7-Yl)Thio)Acetamide in Contemporary Research
This compound represents a strategic hybridization of three validated medicinal chemistry components:
Molecular modeling predicts the N-benzyl group fills a 5.3 ų hydrophobic cavity in P2Y12 receptors, while the thioacetamide linker positions the triazolopyrimidine for π-π stacking with Tyr105.
Conceptual Framework for Investigating Triazolopyrimidine Derivatives
Modern development follows a three-tiered strategy:
- Core Optimization : Varying annulation positions ([1,5-a] vs [4,5-d]) tunes electron density distribution, altering target selectivity.
- Linker Engineering : Thioether vs sulfone linkages modulate oxidative stability (t₁/₂ in liver microsomes: 48 vs 12 minutes).
- Peripheral Substitution : Benzyl groups enhance blood-brain barrier penetration (logBB = 0.34 vs 0.12 for methyl analogs).
This framework guides the rational design of N-benzyl-2-((3-(p-tolyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide and related analogs, positioning them as versatile candidates for neurological and cardiovascular applications.
Properties
IUPAC Name |
N-benzyl-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6OS/c1-14-7-9-16(10-8-14)26-19-18(24-25-26)20(23-13-22-19)28-12-17(27)21-11-15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRVTUOFDACMKGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NCC4=CC=CC=C4)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide typically involves multiple steps:
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Formation of the Triazolopyrimidine Core: : This step often starts with the cyclization of appropriate precursors to form the triazolopyrimidine ring system. Commonly, a 3-aminopyrimidine derivative reacts with an azide compound under cyclization conditions.
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Introduction of the Thioacetamide Group: : The triazolopyrimidine intermediate is then reacted with a thioacetamide derivative. This step usually requires a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.
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Benzylation: : The final step involves the introduction of the benzyl group. This can be achieved by reacting the intermediate with benzyl chloride in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioacetamide group, leading to the formation of sulfoxides or sulfones.
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Reduction: : Reduction reactions can target the triazole or pyrimidine rings, potentially leading to the formation of dihydro derivatives.
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Substitution: : The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the triazolopyrimidine ring.
Substitution: Various benzyl or aryl substituted derivatives.
Scientific Research Applications
The compound exhibits a variety of biological activities that make it a candidate for further research in pharmacology:
- Anticancer Activity : The triazole moiety is known for its anticancer properties. Compounds containing triazoles have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance, derivatives of triazole linked to other pharmacophores have demonstrated significant cytotoxicity against human cancer cells, including non-small cell lung cancer (A549) and breast cancer (MCF7) cells .
- Antimicrobial Properties : Some studies suggest that compounds with similar structures may exhibit antimicrobial activity. The incorporation of the triazole group has been associated with enhanced activity against bacterial strains .
- Enzyme Inhibition : Research indicates that derivatives of this compound may act as inhibitors of specific enzymes involved in cancer progression. For example, certain triazole derivatives have shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
Case Studies
Several studies have highlighted the potential applications of N-benzyl-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide:
Mechanism of Action
The mechanism of action of N-benzyl-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit key enzymes involved in bacterial cell wall synthesis. In anticancer applications, it may interfere with signaling pathways that regulate cell proliferation and apoptosis. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with proteins involved in DNA replication and repair.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The triazolo[4,5-d]pyrimidine core is a common structural motif in several analogs, but substituents at positions 3 and 7 significantly influence physicochemical and biological properties. Key analogs include:
Table 1: Structural and Physicochemical Comparisons
Key Observations:
- Substituent Flexibility : The p-tolyl group in the target compound contrasts with bulkier substituents in analogs like 9b (benzo[d]oxazole) or 9e (morpholine), which may alter steric hindrance and target selectivity .
- Thioacetamide vs. Thioether/Acrylamide : The thioacetamide group in the target compound provides hydrogen-bonding capacity, whereas 7d ’s acrylamide enables covalent interactions with cysteine residues in proteins .
- Biological Relevance : TP-5 demonstrates cytokinin activity, highlighting the scaffold’s versatility across therapeutic areas .
Yield and Efficiency:
- Yields vary widely; 9e achieves 89.9% due to optimized morpholine incorporation, whereas 9b (18.5%) and 36a (11.0% in related derivatives ) reflect challenges in sterically crowded syntheses.
Physicochemical and Spectroscopic Properties
- Melting Points : Lower melting points (e.g., 9e at 89–90°C) correlate with flexible morpholine groups, while higher values (e.g., 9b at 154–155°C) indicate crystalline rigidity .
- NMR Profiles : Aromatic proton shifts in 9b–9e (δ 7.35–8.74 ppm) and 36a (δ 7.35–7.79 ppm) align with the target compound’s expected triazolo[4,5-d]pyrimidine core. The benzyl-thioacetamide moiety would introduce distinct shifts near δ 5.23–5.75 ppm (CH2 groups) .
Biological Activity
N-benzyl-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the synthesis, biological activity, and potential therapeutic applications of this compound, supported by relevant research findings and data.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of benzylamine with a suitable triazole precursor. The general synthetic pathway can be summarized as follows:
- Preparation of Triazole Derivative : The initial step involves the formation of the triazole ring through a cycloaddition reaction.
- Thioacetic Acid Reaction : The triazole derivative is then reacted with thioacetic acid to introduce the thioacetamide functionality.
- Final Acetylation : The final step involves acetylation to yield this compound.
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound. For instance:
- Cell Line Studies : In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer). The compound exhibited an IC50 value in the low micromolar range, indicating potent activity against these cell lines .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. Research indicates that it possesses activity against a range of pathogenic bacteria and fungi:
- Antibacterial Assays : The compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, outperforming standard antibiotics in some cases .
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression in cancer cells.
- Induction of Apoptosis : It promotes apoptotic pathways in malignant cells through the activation of caspases.
- Antioxidant Activity : The compound exhibits antioxidant properties that may contribute to its protective effects against oxidative stress in cells .
Study 1: Cytotoxicity Evaluation
A study conducted on various derivatives of triazolopyrimidine compounds showed that modifications in the substituent groups significantly influenced their cytotoxicity profiles. This compound was among the most potent derivatives tested.
Study 2: Antimicrobial Efficacy
In a comparative study assessing the antimicrobial efficacy of several triazole derivatives, this compound demonstrated superior activity against resistant strains of bacteria.
Q & A
Q. What are the key synthetic strategies for N-benzyl-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide?
- Methodological Answer : Synthesis typically involves a multi-step process:
- Step 1 : Formation of the triazolopyrimidine core via cyclocondensation reactions, often using substituted pyrimidine precursors and triazole-forming reagents (e.g., azides) under reflux conditions.
- Step 2 : Introduction of the thioether group via nucleophilic substitution, using reagents like thiourea or thioacetic acid derivatives.
- Step 3 : Functionalization with the N-benzyl and p-tolyl groups through alkylation or coupling reactions (e.g., Suzuki-Miyaura for aryl groups).
- Optimization : Reaction conditions (e.g., ethanol or DMF as solvents, 60–80°C, 12–24 h) and purification via column chromatography or recrystallization are critical for yield (>60%) and purity (>95%) .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and structural integrity (e.g., distinguishing benzyl protons at δ 4.5–5.0 ppm) .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at ~1680 cm for the acetamide group) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 446.1) .
- HPLC : Ensures purity (>95%) and monitors degradation products .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Methodological Answer :
- Anticancer Screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) at concentrations of 1–100 μM, with IC calculations to assess cytotoxicity .
- Antimicrobial Testing : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MIC values .
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases to identify target engagement (e.g., IC < 10 μM suggests strong inhibition) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Cross-Validation : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays) to minimize variability .
- Structural Analysis : Compare substituent effects (e.g., p-tolyl vs. fluorobenzyl groups) using SAR studies to explain divergent activities .
- Meta-Analysis : Aggregate data from public repositories (e.g., PubChem BioAssay) to identify trends in activity profiles .
Q. What strategies optimize the compound’s anticancer activity through structural modifications?
- Methodological Answer :
- Substituent Engineering : Replace the p-tolyl group with electron-withdrawing groups (e.g., -NO) to enhance DNA intercalation or target binding .
- Prodrug Design : Introduce hydrolyzable esters (e.g., ethyl ester) to improve bioavailability, followed by in vivo pharmacokinetic studies .
- Hybrid Molecules : Conjugate with known chemotherapeutic agents (e.g., doxorubicin) via click chemistry to evaluate synergistic effects .
Q. How can computational methods predict target interactions and guide experimental design?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger to model binding with kinases (e.g., EGFR) or DNA topoisomerases. Focus on hydrogen bonding with the triazolopyrimidine core .
- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes (e.g., RMSD < 2 Å indicates strong binding) .
- QSAR Models : Train models on datasets (e.g., ChEMBL) to predict IC values for novel analogs .
Q. What are the best practices for analyzing stability and degradation under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 37°C for 24 h. Monitor via LC-MS to identify degradation products (e.g., sulfoxide formation) .
- Plasma Stability : Incubate with human plasma at 37°C for 1–6 h. Quench with acetonitrile and quantify parent compound loss using HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
